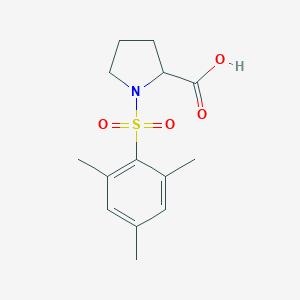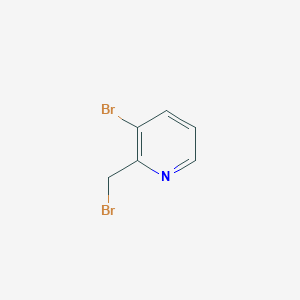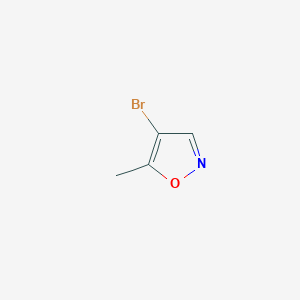![molecular formula C20H27FO2 B152624 (8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 129000-35-7](/img/structure/B152624.png)
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a synthetic compound that belongs to the class of estrogens. This compound is structurally related to estradiol, a naturally occurring estrogen hormone. The addition of a fluoroethyl group at the 11th position of the steroid backbone enhances its biological activity and stability, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of (8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves several steps, starting from estrone or estradiol as the base compound. The fluoroethyl group is introduced through a series of chemical reactions, including halogenation and subsequent nucleophilic substitution. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Aplicaciones Científicas De Investigación
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on steroid hormones.
Biology: Researchers use it to investigate estrogen receptor binding and activity.
Medicine: The compound is explored for its potential in hormone replacement therapy and as a treatment for estrogen-related disorders.
Mecanismo De Acción
The mechanism of action of (8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves binding to estrogen receptors in target tissues. This binding activates or inhibits the transcription of specific genes, leading to various physiological effects. The fluoroethyl group enhances the compound’s binding affinity and selectivity for estrogen receptors, making it more potent than its non-fluorinated counterparts .
Comparación Con Compuestos Similares
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is unique due to the presence of the fluoroethyl group, which distinguishes it from other estrogenic compounds. Similar compounds include:
Estradiol: The natural form of estrogen with no fluoroethyl substitution.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Propiedades
Número CAS |
129000-35-7 |
|---|---|
Fórmula molecular |
C20H27FO2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H27FO2/c1-20-11-13(8-9-21)19-15-5-3-14(22)10-12(15)2-4-16(19)17(20)6-7-18(20)23/h3,5,10,13,16-19,22-23H,2,4,6-9,11H2,1H3/t13-,16-,17-,18-,19+,20-/m0/s1 |
Clave InChI |
MNDCNBSELADRIV-ZFRJDGDFSA-N |
SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)CCF |
SMILES canónico |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF |
Sinónimos |
11-(2-fluoroethyl)estra-1,3,5(10)-triene-3,17-diol 11-(2-fluoroethyl)estradiol FETS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)

![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)







